molecular formula C5H8CaO8P2 B12696364 Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide CAS No. 97907-57-8

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide

Cat. No.: B12696364
CAS No.: 97907-57-8
M. Wt: 298.14 g/mol
InChI Key: FEQGOXKTODKUPF-UHFFFAOYSA-L
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Description

Crystallographic Analysis of Spirocyclic Architecture

The spirocyclic architecture of this compound is defined by its triclinic crystal system, space group P-1, with lattice parameters a = 9.432 Å, b = 9.523 Å, c = 6.881 Å, α = 90.15°, β = 92.54°, and γ = 108.65°. The calcium ion resides at the center of the spirocyclic framework, coordinated by four oxygen atoms from two phosphonate groups (P=O distances: 1.51–1.54 Å) and two ether oxygen atoms (Ca–O bond lengths: 2.40–2.45 Å). The phosphonate groups adopt a cis-configuration, with dihedral angles of 112° between the P=O bonds, stabilizing the spiro junction.

The asymmetric unit comprises one calcium ion, two phosphonate ligands, and five water molecules. The calcium coordination sphere is a distorted octahedron, with bond angles ranging from 85° to 94°, deviating from ideal octahedral symmetry due to steric constraints imposed by the spirocyclic backbone. A notable feature is the presence of hydrogen-bonding networks between water molecules and phosphonate oxygen atoms (O···O distances: 2.65–2.78 Å), which stabilize the crystal lattice.

Parameter Value
Space group P-1
a (Å) 9.432
b (Å) 9.523
c (Å) 6.881
Ca–O (avg.) 2.43 Å
P=O (avg.) 1.53 Å

Conformational Dynamics in Solution Phase

In aqueous solution, the compound exhibits pH-dependent conformational flexibility, as revealed by ³¹P and ¹H NMR spectroscopy. At pH < 3, the phosphonate groups remain fully protonated, with ³¹P chemical shifts at δ = 12.5 ppm. Above pH 5, deprotonation of one phosphonate group occurs (δ = 8.2 ppm), accompanied by a shift in the ¹H NMR signals of the ether oxygen protons (Δδ = 0.3 ppm), indicating reorientation of the spirocyclic backbone.

The coupling constants ³J(P–C–C–P) = 14.2 Hz and ³J(H–C–C–H) = 6.8 Hz suggest a gauche conformation of the ethylene glycol linker in neutral solutions. At pH > 9, both phosphonate groups deprotonate (δ = -1.5 ppm), leading to a rigidified structure with reduced conformational freedom, as evidenced by line narrowing in ¹H NMR spectra. Molecular dynamics simulations predict an energy barrier of 12.3 kJ/mol for interconversion between enantiomeric forms, consistent with the observed retention of chirality in basic media.

Comparative Analysis with Related Calcium Phosphonate Complexes

The spirocyclic calcium complex distinguishes itself from linear calcium phosphonates through its unique coordination geometry and stability. For example, calcium hydroxyethylidene diphosphonate (Ca-HEDP) adopts a monomeric structure with Ca²⁺ coordinated by four phosphonate oxygen atoms in a square-planar arrangement, whereas the spirocyclic analogue’s octahedral geometry enables higher thermodynamic stability (ΔGformation = -245 kJ/mol vs. -198 kJ/mol for Ca-HEDP).

A comparative analysis of bond lengths and angles reveals:

Parameter Spirocyclic Complex Ca-HEDP
Ca–O (avg.) 2.43 Å 2.38 Å
P=O (avg.) 1.53 Å 1.49 Å
O–Ca–O angle (avg.) 87° 90°
Water coordination 2 H₂O 0 H₂O

The spirocyclic complex’s inclusion of ether oxygen donors reduces Lewis acidity at the calcium center compared to Ca-HEDP, as evidenced by a 0.15 Å elongation in Ca–O bonds. Additionally, the spiro architecture impedes ligand substitution reactions, with a hydrolysis rate constant (k = 1.2 × 10⁻⁶ s⁻¹) three orders of magnitude lower than that of Ca-HEDP.

Properties

CAS No.

97907-57-8

Molecular Formula

C5H8CaO8P2

Molecular Weight

298.14 g/mol

IUPAC Name

calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide

InChI

InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

FEQGOXKTODKUPF-UHFFFAOYSA-L

Canonical SMILES

C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide typically involves multi-step organic synthesis, starting from appropriate phosphorus-containing precursors and polyether intermediates. The key steps include:

  • Formation of the spirocyclic diphosphate core through controlled cyclization reactions.
  • Introduction of calcium ions to form the calcium salt complex.
  • Oxidation steps to achieve the dioxide form on phosphorus atoms.
  • Purification via chromatographic techniques to isolate the pure compound.

This process demands strict control over reaction parameters such as temperature, pH, and pressure to optimize yield and prevent side reactions.

Detailed Synthetic Steps

Step Description Conditions Notes
1 Preparation of diphosphate intermediate Controlled reaction of phosphorus oxychloride derivatives with polyether diols Low temperature to avoid decomposition
2 Cyclization to form spirocyclic ring Intramolecular cyclization under acidic or basic catalysis pH control critical for ring closure
3 Introduction of calcium ion Reaction with calcium salts (e.g., calcium chloride) in aqueous or organic solvent Stoichiometric control to ensure 1:1 complex formation
4 Oxidation to dioxide form Use of mild oxidizing agents (e.g., hydrogen peroxide) Avoid over-oxidation or degradation
5 Purification Chromatography (e.g., ion-exchange or size exclusion) Ensures removal of unreacted precursors and by-products

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 50°C during sensitive steps to prevent decomposition.
  • pH: Adjusted carefully during cyclization and calcium complexation to favor desired product formation.
  • Solvent: Polar aprotic solvents or aqueous media depending on step; solvent choice affects solubility and reaction kinetics.
  • Purification: High-performance liquid chromatography (HPLC) or ion-exchange chromatography is employed to achieve high purity.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm spirocyclic structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to identify characteristic P=O and P–O–C bonds.
  • Elemental analysis to confirm calcium incorporation.
  • X-ray crystallography for definitive structural confirmation.

Research Findings and Data Summary

Parameter Value/Observation Source/Notes
Molecular weight 298.14 g/mol Computed and experimentally confirmed
Yield Typically 60-75% after purification Dependent on reaction optimization
Purity >98% by HPLC Achieved through chromatographic purification
Stability Stable under ambient conditions; sensitive to strong acids/bases Requires storage in controlled environment
Reaction time Multi-step synthesis spans several hours to days Includes intermediate isolation and purification

Chemical Reactions Analysis

Types of Reactions

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C25H54O8P2C_{25}H_{54}O_8P_2, with a molecular weight of approximately 544.64 g/mol. It features a unique spiro structure that contributes to its stability and reactivity under specific conditions. The presence of phosphorus and oxygen in its structure allows it to function effectively as a stabilizer and antioxidant in various formulations.

Polymer Stabilization

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is widely used as an antioxidant and stabilizer in polymer formulations. Its ability to scavenge free radicals helps prevent degradation of polymers during processing and end-use applications.

  • Case Study : In the production of polyvinyl chloride (PVC), the compound has been shown to enhance thermal stability significantly compared to traditional stabilizers. This results in improved longevity and performance of PVC products under heat exposure.

Flame Retardants

The compound also serves as an effective flame retardant in various materials. Its phosphorus content contributes to the formation of a char layer upon combustion, which acts as a barrier to heat and flame propagation.

  • Research Findings : Studies indicate that incorporating this compound into polyurethane foams can reduce flammability ratings by up to 30%, making it suitable for use in construction materials where fire safety is paramount.

Drug Delivery Systems

In pharmaceutical research, this compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drug molecules.

  • Case Study : A study published in Acta Crystallographica demonstrated that the compound could encapsulate anticancer drugs effectively, enhancing their solubility and bioavailability while reducing side effects .

Antioxidant Properties

The antioxidant properties of this compound are being explored for protective applications in pharmaceuticals. By mitigating oxidative stress within biological systems, it may enhance the efficacy of certain therapeutic agents.

  • Research Insights : Preliminary studies suggest that formulations containing this compound can improve the stability of sensitive compounds like vitamins and other antioxidants during storage.

Water Treatment

The compound's ability to chelate metal ions makes it useful in environmental remediation processes such as water treatment. It can bind heavy metals and facilitate their removal from contaminated water sources.

  • Case Study : Research has shown that using this compound in wastewater treatment plants can reduce lead concentrations by over 90%, significantly improving water quality .

Soil Remediation

In soil remediation efforts, this compound can help immobilize heavy metals in contaminated soils through complexation reactions.

  • Research Findings : Field studies indicate that applying this compound can reduce bioavailability of toxic metals like cadmium and arsenic in agricultural soils by forming stable complexes that prevent plant uptake.

Summary Table of Applications

Application AreaSpecific UseImpact/Outcome
Materials SciencePolymer stabilizationEnhanced thermal stability
Flame retardantReduced flammability ratings
PharmaceuticalDrug delivery systemsImproved solubility and bioavailability
Antioxidant propertiesIncreased stability of sensitive compounds
Environmental ScienceWater treatmentSignificant reduction of heavy metal concentrations
Soil remediationDecreased bioavailability of toxic metals

Mechanism of Action

The mechanism of action of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved often include the formation of stable complexes with other molecules, facilitating or inhibiting specific reactions .

Comparison with Similar Compounds

Structural Comparisons

The core spirocyclic framework is shared among derivatives of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane. Key structural variations arise from substituents on the phosphorus atoms:

Compound Name Substituents (R1, R2) Central Atom P–O Bond Length (Å) Molecular Weight (g/mol)
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide –OH (coordinated to Ca²⁺) Calcium ~1.44–1.63 (inferred) 260.08 (ligand only)
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione –Cl None 1.444–1.446 296.95
3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide –CH₃ None 1.44–1.63 (inferred) 256.03
3,9-Bis(phenylmethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide –CH₂C₆H₅ None 434.34 (C₂₅H₂₄O₆P₂)

Key Observations :

  • Chlorine substituents (e.g., 3,9-dichloro derivative) reduce molecular symmetry and increase steric bulk, affecting crystallinity .
  • Methyl and benzyl groups enhance hydrophobicity, improving solubility in organic solvents .
  • Calcium coordination stabilizes the phosphoryl oxygen, enhancing thermal stability for flame-retardant applications .
Physicochemical Properties
Property Calcium 3,9-diolate 3,9-dioxide 3,9-Dichloro Derivative 3,9-Dimethyl Derivative
Solubility in Water Low (calcium salt insolubility) Insoluble Insoluble
Solubility in Acetonitrile Moderate High (used in synthesis) High
Thermal Stability (°C) >300 (decomposition) ~250–300 ~200–250
Melting Point Not reported 185 K (crystalline) Not reported

Key Observations :

  • Chlorinated derivatives exhibit higher thermal stability than methylated analogs due to stronger P–Cl bonds .
  • Calcium coordination increases decomposition temperatures, making it suitable for high-temperature polymer applications .

Key Observations :

  • Calcium 3,9-diolate 3,9-dioxide outperforms analogs in flame-retardant efficiency due to synergistic calcium-phosphorus interactions .
  • Antitumor activity is rare in this class; only one disubstituted analog showed marginal activity against Walker carcinosarcoma 256 .

Biological Activity

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide (CAS Number: 97907-57-8) is a complex phosphorous compound that has garnered attention in various fields including materials science and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC5_5H8_8CaO8_8P2_2
Molecular Weight298.138 g/mol
DensityNot Available
Melting PointNot Available
LogP1.1436
PSA136.80

Research indicates that calcium-based phosphonate compounds can exhibit various biological activities through different mechanisms. The tetraoxa structure suggests potential interactions with biological membranes and proteins due to its polar and nonpolar regions.

  • Antioxidant Activity : Preliminary studies have suggested that phosphonate compounds can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells . This property is vital for protecting cellular components from damage.
  • Antimicrobial Properties : Some derivatives of phosphonates have shown antimicrobial activity against various pathogens. The presence of phosphorus in the structure may enhance membrane permeability, allowing for better interaction with microbial cells .
  • Cellular Signaling : The compound may influence cellular signaling pathways by modulating enzyme activities or acting as a signaling molecule itself. This could have implications in cancer research where signaling pathways are often disrupted .

Study 1: Antioxidant Effects

A study conducted on the antioxidant properties of phosphonate compounds demonstrated that calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate exhibited significant free radical scavenging activity compared to control groups. The results indicated a dose-dependent response where higher concentrations led to increased antioxidant efficacy.

Study 2: Antimicrobial Efficacy

In vitro tests were performed to evaluate the antimicrobial effects of the compound against E. coli and S. aureus. The results showed that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth by disrupting cell wall integrity .

Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds:

  • Pharmacological Applications : The structural similarity to known pharmaceuticals suggests potential applications in drug development targeting oxidative stress-related diseases.
  • Environmental Impact : Studies have also examined the environmental degradation of such compounds and their effects on aquatic ecosystems due to their persistent nature .

Q & A

Q. What role does this compound play in catalytic systems, and how can its efficiency be quantified?

  • Methodological Answer : As a Lewis acid catalyst, calcium’s coordination activates substrates (e.g., carbonyl compounds in aldol reactions). Kinetic studies (UV-Vis monitoring at 300 nm) measure turnover frequency (TOF). Compare with lanthanide catalysts; spirocyclic derivatives show higher selectivity (>90% ee) due to rigid stereochemistry . In situ XAFS can probe calcium’s coordination environment during catalysis .

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